4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
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Overview
Description
4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a methoxy group, a pyrrolidinylcarbonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrrolidinylcarbonyl Group:
Final Assembly: The final step involves the coupling of the intermediate with 2-(1-pyrrolidinylcarbonyl)phenylamine under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br~2~) or nitric acid (HNO~3~).
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
- 4-Methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
- 4-Methoxy-N-(2-pyridylmethyl)benzamide
- 4-Methoxy-N-(4-methoxyphenyl)benzamide
Comparison:
- Structural Differences: While these compounds share the methoxybenzamide core, they differ in the substituents attached to the aromatic ring, which can significantly influence their chemical properties and biological activities.
- Uniqueness: 4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is unique due to the presence of the pyrrolidinylcarbonyl group, which imparts distinct steric and electronic properties, potentially enhancing its bioactivity and specificity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H20N2O3/c1-24-15-10-8-14(9-11-15)18(22)20-17-7-3-2-6-16(17)19(23)21-12-4-5-13-21/h2-3,6-11H,4-5,12-13H2,1H3,(H,20,22) |
InChI Key |
PIIBKPSVXIZPGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
Origin of Product |
United States |
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